molecular formula C14H15BrN2 B1381952 1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole CAS No. 1551876-08-4

1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole

Cat. No.: B1381952
CAS No.: 1551876-08-4
M. Wt: 291.19 g/mol
InChI Key: CWUVSOQUUJWXGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole is a useful research compound. Its molecular formula is C14H15BrN2 and its molecular weight is 291.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Properties and Structure

  • The study by Karayel et al. (2019) explores the restricted rotation around the CH2 N bond of benzimidazole derivatives, highlighting the impact of substituents on molecular rotation, which is relevant for understanding the structural properties of 1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole (Karayel et al., 2019).

Applications in Biomedical Research

  • A compound structurally related to this compound demonstrated potential in regulating inflammatory diseases, as reported by Ryzhkova et al. (2020). This implies possible biomedical applications for similar compounds (Ryzhkova et al., 2020).

  • Compounds with a 4,5,6,7-tetrahydrobenzimidazole structure, similar to the one , have shown promising cytotoxic activity against both cancer and non-cancer cell lines, as found by Kasperowicz et al. (2017). This suggests potential applications in cancer research (Kasperowicz et al., 2017).

  • Another study by Güzeldemirci and Küçükbasmacı (2010) found that 1,2,4-triazoles and 1,3,4-thiadiazoles bearing imidazo[2,1-b]thiazole moiety, structurally related to the compound , exhibited significant antimicrobial activities, indicating potential applications in antimicrobial research (Güzeldemirci & Küçükbasmacı, 2010).

Electrochemical Properties and Potential Applications

  • Schechter and Savinell (2002) explored the use of imidazole and 1-methyl imidazole in phosphoric acid doped polybenzimidazole electrolyte for fuel cells. This research indicates potential electrochemical applications for related benzimidazole compounds (Schechter & Savinell, 2002).

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2/c15-12-7-5-11(6-8-12)9-17-10-16-13-3-1-2-4-14(13)17/h5-8,10H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUVSOQUUJWXGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=CN2CC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1551876-08-4
Record name 1-[(4-bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole
Reactant of Route 2
Reactant of Route 2
1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole
Reactant of Route 3
Reactant of Route 3
1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole
Reactant of Route 4
Reactant of Route 4
1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole
Reactant of Route 5
Reactant of Route 5
1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole
Reactant of Route 6
Reactant of Route 6
1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.